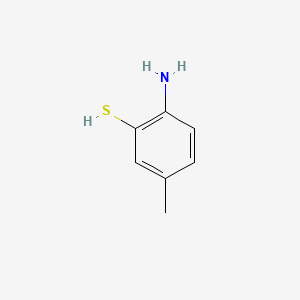

2-Amino-5-methylbenzenethiol

描述

Structure

3D Structure

属性

IUPAC Name |

2-amino-5-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMZNLOQJGKGNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30314369 | |

| Record name | 2-amino-5-methylbenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30314369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23451-96-9 | |

| Record name | 23451-96-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-5-methylbenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30314369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-methylbenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-5-methylbenzenethiol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26PK7F39Q5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Derivatization Strategies of 2 Amino 5 Methylbenzenethiol

Reactions Involving the Amino Group (-NH2)

The amino group in 2-Amino-5-methylbenzenethiol is a primary aromatic amine, and its reactivity is characteristic of this functional group. It can readily undergo reactions such as condensation with carbonyl compounds, acylation, sulfonylation, and diazotization.

Formation of Schiff Bases and Imines

The reaction of the primary amino group of this compound with aldehydes or ketones under acidic or basic conditions yields Schiff bases or imines. This condensation reaction is a fundamental process in the synthesis of various biologically active and coordination compounds. The formation of the azomethine group (-C=N-) is a key step in the construction of many heterocyclic systems. mwjscience.com

For instance, the condensation of 2-amino-5-methylphenol, a structurally similar compound, with 3-(chloromethyl)-9-ethyl-9H-carbazole has been reported to proceed under reflux with acidic conditions to form the corresponding Schiff base. globalresearchonline.net Similarly, Schiff bases have been synthesized from 2-aminobenzothiazole (B30445) and various aromatic aldehydes. niscpr.res.in In the case of 2-aminobenzothiazole, which is considered a weak nucleophile, the reaction is more favorable with electrophilic aromatic aldehydes. researchgate.net The general mechanism for acid-catalyzed Schiff base formation is outlined below:

| Step | Description |

| 1 | Protonation of the carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. |

| 2 | Nucleophilic attack of the primary amine on the carbonyl carbon to form a tetrahedral intermediate (carbinolamine). |

| 3 | Proton transfer from the nitrogen to the oxygen, followed by the elimination of a water molecule to form a protonated imine. |

| 4 | Deprotonation of the iminium ion to yield the final Schiff base. |

Acylation and Sulfonylation Reactions

The amino group of this compound can be readily acylated with acyl halides or anhydrides to form the corresponding amides. This reaction is a common method for the protection of the amino group or for the introduction of various functional groups into the molecule. The acylation of primary and secondary amines is a well-established transformation in organic synthesis. drishtiias.com

Sulfonylation of the amino group can be achieved by reacting this compound with sulfonyl chlorides in the presence of a base. This reaction leads to the formation of sulfonamides, which are an important class of compounds with a wide range of applications, including in medicinal chemistry. For example, the N-sulfonylation of 2-aminothiazole (B372263) has been successfully carried out by reacting it with various sulfonyl chlorides in an aqueous solution of sodium acetate (B1210297) at elevated temperatures. nih.gov

Diazotization and Coupling Reactions

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out by treating the amine with nitrous acid (HONO), which is generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).

The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent reactions. One of the most important reactions of diazonium salts is azo coupling, where they react with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds. These compounds are characterized by the presence of the -N=N- functional group and are often intensely colored, making them useful as dyes and pigments. rdd.edu.iq

The general procedure for the diazotization of a related compound, 2-amino-5-thiol-1,3,4-thiadiazole, involves its dissolution in a mixture of concentrated sulfuric acid and phosphoric acid, followed by the addition of sodium nitrite at low temperatures. The resulting diazonium salt can then be coupled with various aromatic compounds to produce a range of azo dyes. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq A similar strategy could be employed for the diazotization of this compound, followed by coupling with suitable partners to generate novel azo compounds. The diazotization of 2-amino-5-nitrophenol (B90527) has also been reported, leading to a diazonium compound that can be used in subsequent coupling reactions. researchgate.net

Reactions Involving the Thiol Group (-SH)

The thiol group in this compound is a sulfur analogue of an alcohol and exhibits its own characteristic reactivity. It is a good nucleophile and can be easily oxidized.

Thiol-ene Click Reactions and Addition Reactions

The thiol group can participate in thiol-ene "click" reactions, which involve the addition of a thiol across a carbon-carbon double bond (an alkene). This reaction can proceed via two main mechanisms: a free-radical addition or a Michael addition. wikipedia.org

The free-radical thiol-ene reaction is typically initiated by light, heat, or a radical initiator. A thiyl radical is formed, which then adds to the alkene in an anti-Markovnikov fashion to generate a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule to form the thioether product and propagate the radical chain. wikipedia.orgfrontiersin.org This method is highly efficient and proceeds with high selectivity, making it a powerful tool in materials science and bioconjugation. frontiersin.orgscience.gov

The Michael addition pathway is a nucleophilic addition of the thiolate anion to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound. This reaction is typically base-catalyzed.

These thiol-ene reactions offer a robust method for the derivatization of this compound, allowing for the introduction of a wide variety of functional groups by reacting it with different alkenes.

Oxidation Reactions of the Thiol Moiety

Thiols are susceptible to oxidation, and the thiol group of this compound can be oxidized to form a disulfide. This oxidative coupling of two thiol molecules results in the formation of a disulfide bond (-S-S-). This reaction can be promoted by a variety of oxidizing agents, including air (oxygen) under certain conditions.

For example, the visible-light-promoted, catalyst-free self-coupling of various thiols, including 2-aminothiophenol (B119425), has been demonstrated to produce the corresponding disulfides in good yields. In the case of 2-aminothiophenol, the self-coupled product was obtained in an 82% yield. semanticscholar.orgacs.org This suggests that this compound would likely undergo a similar oxidation to form the corresponding disulfide, 2,2'-diamino-5,5'-dimethyldiphenyldisulfide.

| Reactant | Reaction Type | Product |

| 2-Aminothiophenol | Self-coupling (Oxidation) | 2,2'-Diaminodiphenyldisulfide |

Formation of Thioethers and Disulfides

The presence of a nucleophilic thiol group in this compound allows for the straightforward synthesis of thioethers and disulfides, which are important motifs in medicinal and materials chemistry.

Thioethers, or sulfides, can be readily prepared through the reaction of this compound with various alkylating agents. A common method involves the nucleophilic substitution reaction with alkyl halides (e.g., alkyl chlorides, bromides, or iodides) under basic conditions. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the C-S bond.

Another significant reaction of the thiol group is its oxidation to form a disulfide. This oxidative coupling of two molecules of this compound results in the formation of a disulfide bond (S-S), yielding bis(2-amino-5-methylphenyl) disulfide. This transformation can be achieved using a variety of oxidizing agents, such as hydrogen peroxide, iodine, or even air, often in the presence of a catalyst. The disulfide can, in turn, serve as a stable precursor that can be reduced back to the thiol when needed for subsequent reactions. For instance, the reductive cyclization of bis(2-aminophenyl) disulfides with carbon dioxide in the presence of a reducing agent like ammonia (B1221849) borane (B79455) (BH₃NH₃) can be used to synthesize 2-unsubstituted benzothiazoles nih.govsemanticscholar.org.

| Product Type | General Reaction | Reagents and Conditions |

| Thioether | Nucleophilic Substitution | Alkyl halide, Base (e.g., K₂CO₃, NaOH) |

| Disulfide | Oxidative Coupling | Oxidizing agent (e.g., H₂O₂, I₂, air) |

Cascade and Cyclization Reactions Utilizing Both Functional Groups

The proximate amino and thiol groups in this compound enable its participation in cascade and cyclization reactions to form various heterocyclic systems.

Synthesis of Phenothiazine (B1677639) Derivatives via Smiles Rearrangement

The synthesis of phenothiazines, a class of compounds with important pharmacological activities, can be achieved through a reaction sequence involving a Smiles rearrangement.

The initial step in this synthesis involves the condensation of this compound with an o-halonitrobenzene. In this reaction, the thiol group of this compound acts as a nucleophile, displacing the halide on the o-halonitrobenzene to form a 2-amino-5-methylphenyl-2'-nitrophenyl sulfide (B99878) derivative. This reaction is typically carried out in the presence of a base to facilitate the formation of the thiolate.

| Reactant 1 | Reactant 2 | Product |

| This compound | o-Halonitrobenzene | 2-Amino-5-methylphenyl-2'-nitrophenyl sulfide |

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. In this context, the amino group of the 2-amino-5-methylphenyl-2'-nitrophenyl sulfide intermediate acts as the intramolecular nucleophile. The reaction is typically base-catalyzed, which deprotonates the amino group, increasing its nucleophilicity.

The proposed mechanism proceeds as follows:

Deprotonation: A base removes a proton from the amino group of the sulfide intermediate, generating a potent nucleophile.

Intramolecular Nucleophilic Attack: The resulting amide anion attacks the carbon atom of the nitrophenyl ring that is attached to the sulfur atom (the ipso-carbon). This attack is facilitated by the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic substitution. This step forms a spirocyclic intermediate known as a Meisenheimer complex cdnsciencepub.commanchester.ac.ukcdnsciencepub.com.

Ring Opening: The Meisenheimer complex is unstable and collapses through the cleavage of the carbon-sulfur bond. This results in the formation of a new carbon-nitrogen bond and a thiolate leaving group.

Cyclization: The newly formed thiolate then undergoes an intramolecular nucleophilic attack on the other aromatic ring, leading to the closure of the central thiazine (B8601807) ring of the phenothiazine skeleton, typically after reduction of the nitro group to an amino group which can then be diazotized and displaced.

This rearrangement ultimately leads to the formation of a substituted phenothiazine derivative.

Cyclocarbonylation with Carbon Dioxide to Form Benzothiazolones

A green and atom-economical approach to synthesizing benzothiazolone derivatives involves the cyclocarbonylation of 2-aminothiophenols with carbon dioxide (CO₂).

The cyclocarbonylation of this compound with CO₂ can be effectively catalyzed by organic bases, such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) researchgate.net. This reaction represents a novel method for constructing a C-S bond using CO₂ as a C1 building block.

The catalytic cycle is proposed to initiate with the activation of CO₂ by the organic base. For instance, DBN can react with CO₂ to form a carbamate (B1207046) intermediate. This intermediate then plays a crucial role in the subsequent steps. The 2-aminothiophenol is activated through the formation of a hydrogen bond between the N-H group and the carbamate, facilitating the insertion of CO₂. The intramolecular cyclization then proceeds, where the thiol group attacks the activated carbonyl carbon, leading to the formation of the benzothiazolone ring and regeneration of the catalyst.

| Catalyst | Reactants | Product |

| 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | This compound, CO₂ | 6-Methyl-2(3H)-benzothiazolone |

This base-catalyzed approach offers an environmentally benign pathway for the synthesis of valuable benzothiazolone derivatives from readily available starting materials.

Exploration of Reaction Parameters (Catalyst, Pressure, Temperature, Time)

The formation of benzothiazolones from 2-aminothiophenol derivatives is a less common transformation compared to the synthesis of benzothiazoles. However, it can occur under specific oxidative conditions, often as a side reaction in syntheses targeting benzothiazoles when a source of a carbonyl group, such as carbon dioxide (CO₂), is present without a suitable reducing agent. The reaction parameters are crucial in directing the synthesis towards either the benzothiazole (B30560) or the benzothiazolone.

Research into the cyclization of 2-aminothiophenols with CO₂ has shown that the choice of catalyst and additives can influence the product outcome. For instance, in reactions aimed at producing benzothiazoles using CO₂ and a hydrosilane, the formation of benzothiazolones is actively suppressed. This implies that in the absence of a reducing agent like hydrosilane, and under oxidative conditions, the formation of the benzothiazolone is favored.

Key reaction parameters influencing the formation of benzothiazolones include:

Catalyst: The choice of catalyst is critical. While many catalysts are developed to promote benzothiazole formation, certain oxidative catalysts could potentially favor the formation of benzothiazolones. The specific catalysts for selectively forming benzothiazolones from this compound are not extensively documented, but systems that facilitate both oxidation of the thiol and incorporation of a carbonyl moiety are required.

Pressure: The pressure, particularly of CO₂ when it is used as the carbonyl source, can affect the reaction rate and yield. Higher pressures of CO₂ would increase its concentration in the reaction medium, potentially favoring the formation of the carbamic acid intermediate that leads to the benzothiazolone.

Temperature: The reaction temperature can influence the selectivity of the reaction. Higher temperatures might be required to overcome the activation energy for the cyclization, but could also lead to undesired side products. Optimal temperature ranges would need to be determined empirically for this specific substrate.

Time: The reaction time is another important parameter that needs to be optimized to maximize the yield of the desired benzothiazolone and minimize the formation of byproducts.

A summary of generalized conditions that could favor benzothiazolone formation is presented in the table below.

| Parameter | Condition Favoring Benzothiazolone Formation | Rationale |

|---|---|---|

| Catalyst | Oxidative catalysts | Promotes the necessary oxidation steps in the reaction mechanism. |

| Pressure | High pressure of CO₂ | Increases the concentration of the carbonyl source for incorporation into the heterocyclic ring. |

| Temperature | Moderate to high | Provides sufficient energy for the cyclization to occur, but needs optimization to avoid decomposition. |

| Time | Optimized for maximum yield | Ensures the reaction proceeds to completion without significant degradation of the product. |

Proposed Catalytic Mechanisms for Benzothiazolone Formation

The precise catalytic mechanism for the formation of 6-methylbenzothiazol-2(3H)-one from this compound is not extensively detailed in the literature. However, a plausible mechanism can be proposed based on the known reactivity of 2-aminothiophenols and related syntheses of benzothiazolones. The mechanism likely involves an oxidative cyclization process where a carbonyl group is incorporated into the heterocyclic ring.

When carbon dioxide is used as the carbonyl source, the proposed mechanism can be outlined in the following steps:

Formation of a Carbamate Intermediate: The reaction is thought to initiate with the nucleophilic attack of the amino group of this compound on a molecule of carbon dioxide. This step, often facilitated by a base or the catalyst, results in the formation of a carbamate intermediate.

Intramolecular Cyclization: The thiol group (-SH) of the carbamate intermediate then acts as a nucleophile, attacking the carbonyl carbon of the carbamate. This intramolecular cyclization leads to the formation of a five-membered ring intermediate.

Oxidation and Aromatization: The subsequent step involves the oxidation of the dihydrobenzothiazolone intermediate. This oxidation, which can be promoted by an external oxidizing agent or in some cases by air, leads to the formation of the stable, aromatic benzothiazolone ring system. The removal of two hydrogen atoms completes the formation of 6-methylbenzothiazol-2(3H)-one.

The catalyst in this process would play a crucial role in activating the CO₂ molecule, facilitating the nucleophilic attack of the amine, and promoting the final oxidation step.

Formation of Benzothiazine Derivatives

The reaction of this compound with suitable bifunctional electrophiles can lead to the formation of benzothiazine derivatives. A common and effective method for the synthesis of 1,4-benzothiazines involves the condensation of 2-aminothiophenols with α-halo ketones, followed by intramolecular cyclization.

For instance, the reaction of this compound with an α-halo ketone would proceed through the following steps:

S-Alkylation: The highly nucleophilic thiol group of this compound attacks the electrophilic carbon bearing the halogen in the α-halo ketone. This results in the formation of an S-alkylated intermediate.

Intramolecular Cyclization: The amino group of the S-alkylated intermediate then performs a nucleophilic attack on the carbonyl carbon of the ketone. This intramolecular cyclization forms a six-membered dihydrobenzothiazine ring.

Dehydration: The resulting intermediate undergoes dehydration to form the aromatic 1,4-benzothiazine ring system.

Alternatively, 1,4-benzothiazines can be synthesized through the oxidative condensation of 2-aminothiophenols with 1,3-dicarbonyl compounds. cbijournal.com In the case of this compound, the reaction with a 1,3-dicarbonyl compound in the presence of an oxidizing agent would yield a 2,3-disubstituted-1,4-benzothiazine.

Synthesis of Other Fused Heterocyclic Systems (e.g., Thiazoles)

While the most common fused heterocyclic system derived from this compound is the benzothiazole, its reactive amino and thiol groups allow for its use as a building block in the synthesis of other fused heterocycles. The specific reaction partners and conditions will dictate the nature of the resulting fused ring system.

For example, the reaction of this compound with reagents containing two electrophilic centers can lead to the formation of various fused heterocyclic systems. The formation of a thiazole (B1198619) ring fused to another heterocyclic system is a possibility, depending on the nature of the starting materials.

The synthesis of more complex fused systems often involves multi-step reaction sequences. For instance, the amino group of this compound could be first reacted to form an intermediate which is then subjected to a cyclization reaction involving the thiol group. The versatility of this compound as a precursor in the synthesis of diverse fused heterocyclic systems is an area of ongoing research in medicinal and materials chemistry.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Regioselectivity and Directing Effects of Substituents

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: the amino (-NH₂), the methyl (-CH₃), and the thiol (-SH) groups. These groups increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles.

The regioselectivity of electrophilic aromatic substitution on this compound is determined by the directing effects of these substituents. Both the amino and thiol groups are powerful ortho, para-directors, while the methyl group is a weaker ortho, para-director.

Amino Group (-NH₂): This is a strongly activating, ortho, para-directing group due to its ability to donate its lone pair of electrons into the benzene ring through resonance.

Thiol Group (-SH): Similar to the hydroxyl group, the thiol group is also an activating, ortho, para-director. The lone pairs on the sulfur atom can be delocalized into the aromatic ring.

Methyl Group (-CH₃): This is a weakly activating, ortho, para-directing group through an inductive effect.

Considering the positions of the existing substituents on the ring, the potential sites for electrophilic attack are C4 and C6. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Directing Effect | Activating/Deactivating |

|---|---|---|---|

| -NH₂ | C2 | Ortho, Para | Strongly Activating |

| -SH | C1 | Ortho, Para | Activating |

| -CH₃ | C5 | Ortho, Para | Weakly Activating |

The combined directing effects of these groups will determine the final position of the incoming electrophile. The powerful directing effect of the amino group is likely to be dominant. Steric hindrance may also play a role in determining the ratio of the possible substitution products.

Halogenation, Nitration, and Sulfonation Studies

Specific studies on the halogenation, nitration, and sulfonation of this compound are not widely reported. However, the expected outcomes can be predicted based on the known reactivity of similarly substituted aromatic compounds and the directing effects discussed in the previous section.

Halogenation:

The halogenation of this compound is expected to be a facile reaction due to the highly activated nature of the benzene ring. The reaction would likely proceed readily with reagents such as bromine (Br₂) or chlorine (Cl₂) without the need for a Lewis acid catalyst. The major products would be the ortho- and para-substituted derivatives with respect to the strongly activating amino group.

Nitration:

The nitration of this compound would require careful control of reaction conditions. The presence of the strongly activating amino group makes the ring highly susceptible to oxidation by nitric acid. Therefore, milder nitrating agents or protection of the amino group might be necessary to achieve selective nitration. The nitro group would be directed to the positions ortho and para to the amino group.

Sulfonation:

The sulfonation of this compound can be achieved by treatment with sulfuric acid or oleum. The reaction is expected to yield the corresponding sulfonic acid derivative. The position of sulfonation will be governed by the directing effects of the substituents. Studies on the sulfonation of p-toluidine (B81030), a structurally related compound, have shown that the position of sulfonation can be controlled by the reaction conditions. google.com For this compound, the sulfonic acid group is expected to be introduced at the positions ortho or para to the amino group.

A summary of the predicted major products for these electrophilic aromatic substitution reactions is provided below.

| Reaction | Reagent | Predicted Major Product(s) |

|---|---|---|

| Halogenation (X=Cl, Br) | X₂ | 4-Halo-2-amino-5-methylbenzenethiol and/or 6-Halo-2-amino-5-methylbenzenethiol |

| Nitration | HNO₃/H₂SO₄ (controlled) | 4-Nitro-2-amino-5-methylbenzenethiol and/or 6-Nitro-2-amino-5-methylbenzenethiol |

| Sulfonation | H₂SO₄/SO₃ | This compound-4-sulfonic acid and/or this compound-6-sulfonic acid |

It is important to note that the actual product distribution in these reactions would need to be determined experimentally, as factors such as steric hindrance and the specific reaction conditions can influence the regiochemical outcome.

Applications in Advanced Organic Synthesis

2-Amino-5-methylbenzenethiol as a Versatile Synthon for Complex Architectures

This compound is a valuable synthon, or synthetic building block, for constructing intricate molecular frameworks. The presence of two distinct nucleophilic centers—the amino (-NH2) and thiol (-SH) groups—in an ortho relationship on the aromatic ring enables a variety of cyclization reactions. This dual reactivity makes it an ideal starting material for creating five- and six-membered heterocyclic rings containing both nitrogen and sulfur atoms. Its structure allows for participation in condensation reactions, oxidative cyclizations, and multi-component processes, making it a key intermediate in the synthesis of diverse and complex chemical entities. researchgate.net

Development of New Synthetic Pathways to Heterocyclic Compounds

The reactivity of this compound has been extensively leveraged to forge new synthetic routes to important classes of heterocyclic compounds. Its ability to react with various electrophiles has led to the efficient construction of benzothiazoles, 4H-1,4-benzothiazines, and other fused ring systems.

The synthesis of the benzothiazole (B30560) core is a fundamental application of 2-aminothiophenol (B119425) and its derivatives. The condensation of this compound with various carbonyl compounds, such as aldehydes and ketones, is a primary method for constructing the substituted benzothiazole ring system. msu.edu This reaction typically proceeds through the formation of a Schiff base (imine) intermediate, followed by an intramolecular cyclization.

Another modern approach involves the use of carbon dioxide (CO2) as a C1 source. In a process catalyzed by an organic base like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), this compound can react with CO2 to produce the corresponding benzothiazolone. mdpi.com Methyl-substituted 2-aminothiophenol demonstrates high activity in this reaction. mdpi.com Furthermore, the cyclization of 2-aminothiophenols with CO2 can be promoted by hydrosilanes to yield benzothiazoles. rsc.org

Table 1: Selected Synthetic Routes to Benzothiazole Derivatives from this compound

| Reactant(s) | Catalyst/Reagent | Solvent | Conditions | Product | Yield |

| This compound, CO₂ | DBU (organic base) | N/A | 120 °C, 24 h | 6-Methyl-1,3-benzothiazol-2(3H)-one | 70% mdpi.com |

| This compound, CO₂, Et₂SiH₂ | DBN (organic base) | NMP | 150 °C, 24 h | 6-Methylbenzothiazole | Determined by ¹H NMR rsc.org |

Quinazolines and their derivatives are a significant class of nitrogen-containing heterocyclic compounds with a broad range of pharmacological activities, making them key targets in medicinal chemistry. nih.govmarquette.edu Numerous synthetic strategies have been developed to construct the quinazoline (B50416) core. nih.gov

Common synthetic pathways to quinazolines often involve transition-metal-catalyzed reactions, C-H activation, and intramolecular cyclizations. nih.gov Precursors for these syntheses typically include molecules like 2-aminobenzylamines, 2-aminobenzonitriles, 2-aminobenzamides, or 2-aminophenyl ketones. marquette.eduarabjchem.org For instance, a new series of quinazoline derivatives was synthesized starting from 2-amino-5-methylbenzoic acid, which underwent reaction with an isothiocyanate to form a 2-thioxoquinazolin-4-one intermediate. nih.gov While this compound is a cornerstone for sulfur-containing heterocycles like benzothiazoles, its direct application as a primary precursor for quinazoline scaffolds is not as commonly reported in the literature, which favors starting materials containing functional groups like carboxylic acids or nitriles at the ortho position to the amine.

The bifunctional nature of this compound is instrumental in the synthesis of fused polycyclic systems, most notably 4H-1,4-benzothiazines. These compounds are structurally related to phenothiazines and are of interest for their potential biological activities. niscpr.res.in

A prevalent method for synthesizing these fused systems is the one-pot condensation and oxidative cyclization of this compound with β-diketones or β-ketoesters. researchgate.netniscpr.res.in The reaction, often carried out in dimethyl sulfoxide (B87167) (DMSO), is believed to proceed through an enaminoketone intermediate. researchgate.net Under the reaction conditions, the 2-aminobenzenethiol can be oxidized to its disulfide, which then cyclizes to form the 4H-1,4-benzothiazine structure. researchgate.net Microwave-assisted protocols have also been developed to accelerate this transformation under solvent-free conditions, representing an environmentally benign approach. asianpubs.org

Table 2: Synthesis of Fused 4H-1,4-Benzothiazines

| 2-Aminobenzenethiol Derivative | β-Dicarbonyl Compound | Solvent | Conditions | Product Type | Ref. |

| This compound | β-Diketones (e.g., benzoylacetones) | DMSO | Reflux | 3,7-Dimethyl-4H-1,4-benzothiazines | researchgate.net |

| 2-Amino-5-bromo-3-methylbenzenethiol | β-Diketones/β-Ketoesters | DMSO | N/A | 4H-1,4-Benzothiazines | niscpr.res.in |

| This compound | β-Diketone/β-Ketoester | DMF (energy transfer agent) | Microwave Irradiation | 4H- niscpr.res.inCurrent time information in Bangalore, IN.-Benzothiazines | asianpubs.org |

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. While classic three-component MCRs involving this compound are not extensively documented, its use in one-pot tandem reactions that achieve similar complexity is well-established.

The synthesis of 4H- niscpr.res.inCurrent time information in Bangalore, IN.-benzothiazines from this compound and a β-dicarbonyl compound serves as an excellent example of a one-pot process that builds a complex heterocyclic system efficiently. researchgate.netasianpubs.org This oxidative condensation involves the sequential formation of multiple bonds (C-N and C-S) and the creation of a new ring system within a single reaction vessel, embodying the principles of MCRs. asianpubs.org The ability of the molecule to participate in sequential condensation and cyclization steps without the need for isolating intermediates highlights its utility in convergent and efficient synthetic strategies.

Contributions to Fine Chemical Synthesis

In the broader context of fine chemical synthesis, this compound serves as a crucial intermediate for producing high-value, specialized chemicals. Its applications extend beyond the synthesis of specific heterocyclic cores. It is used as a primary raw material in the manufacturing of various products, including certain pesticides, pharmaceuticals, surfactants, and polymer additives. lookchem.com The ability to introduce the 2-amino-5-methylphenylthio moiety or to use the compound as a scaffold for further elaboration makes it a significant contributor to the toolbox of synthetic chemists in both industrial and academic research.

Exploration in Medicinal Chemistry and Biological Sciences

Design and Synthesis of Biologically Active Derivatives of 2-Amino-5-methylbenzenethiol

The versatility of this compound as a synthon is evident in the variety of biologically active derivatives that have been synthesized. These include phenothiazine (B1677639) analogues, benzothiazolone derivatives, Schiff bases, and other heterocyclic systems like thiazines and benzothiazines. Each class of compounds has demonstrated unique pharmacological profiles, making them attractive candidates for further drug development.

Phenothiazines, tricyclic heterocyclic molecules with nitrogen and sulfur atoms linking two benzene (B151609) rings, are a well-established class of pharmacologically active compounds. ijrap.net The synthesis of phenothiazine analogues derived from this compound has been a significant area of research. These derivatives, often featuring an aminoalkyl side chain attached to the nitrogen atom of the heterocyclic system, have shown a broad spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. ijrap.netsemanticscholar.org

The synthetic strategy for these analogues typically involves the reaction of this compound with a suitable cyclic ketone, such as cyclohexanone (B45756), often under transition-metal-free conditions. rsc.org For instance, the reaction with cyclohexanone can yield 2-methyl-1,2,3,4-tetrahydrophenothiazine. rsc.org Further modifications to the phenothiazine nucleus can lead to derivatives with enhanced and varied pharmacological effects. ijrap.net For example, a series of 2-(E)-(N-(4′-alkylazobenzyl)-4-iminoethan-1-yl)-10H-phenothiazine compounds demonstrated significant anticancer activity against the MCF-7 breast cancer cell line. researchgate.net

Benzothiazole (B30560) derivatives, which incorporate a benzene ring fused to a thiazole (B1198619) ring, are another important class of heterocyclic compounds synthesized from 2-aminothiophenols. ekb.egmdpi.com These compounds are recognized for their diverse biological activities, which include antimicrobial, anticancer, antifungal, and anti-inflammatory properties. researchgate.netpharmacyjournal.in The synthesis of benzothiazoles can be achieved through the condensation of 2-aminothiophenols with various aldehydes, ketones, or acids. mdpi.com

Recent research has focused on developing greener synthetic methods for these derivatives. mdpi.com For example, microwave-assisted synthesis and the use of biocatalysts like Acacia concinna have been employed to produce 2-aryl-benzothiazoles from the reaction of 2-aminothiophenol (B119425) with aryl aldehydes. pharmacyjournal.in These methods offer advantages such as shorter reaction times and higher yields. pharmacyjournal.in

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. scispace.com Schiff bases derived from this compound are versatile ligands that can coordinate with various metal ions to form stable complexes. sphinxsai.com These compounds and their metal complexes have demonstrated a wide array of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. researchgate.netijrar.comsemanticscholar.org

The biological activity of Schiff bases is often attributed to the azomethine group (-C=N-). sphinxsai.com The formation of metal complexes can further enhance their therapeutic potential. For instance, some Schiff base metal complexes have shown excellent antibacterial activity against strains like Escherichia coli and Staphylococcus pyogenes. ijrar.com The synthesis of these compounds is generally straightforward, involving the direct reaction of the amine with the carbonyl compound under various conditions, including stirring, reflux, or microwave irradiation. scispace.com

Beyond phenothiazines and benzothiazoles, this compound is a precursor to other important heterocyclic systems like thiazines and benzothiazines. These compounds, containing a six-membered ring with nitrogen and sulfur atoms, have shown promising pharmacological activities. dntb.gov.uaresearchgate.netnih.gov They have been investigated for their potential as antibacterial, antifungal, antitumor, antiviral, and anti-inflammatory agents. dntb.gov.uaresearchgate.netnih.gov

The synthesis of these derivatives can be achieved through various methods, including green synthesis approaches. dntb.gov.uaresearchgate.net For example, some new benzothiazine derivatives have been synthesized using benzalaniline and substituted benzalanilines with sulphene, showing promising antifungal activity. semanticscholar.org The addition of a third ring to the benzothiazine moiety to create tricyclic 1,2-thiazine derivatives has also been explored, leading to compounds with anti-inflammatory activity. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. pharmacologymentor.com For derivatives of this compound, SAR studies help in designing more potent and selective therapeutic agents.

The type and position of substituents on the aromatic rings of this compound derivatives play a crucial role in determining their biological potency and selectivity. pharmacologymentor.com Even slight modifications in the substitution pattern can lead to significant differences in pharmacological activity. semanticscholar.org

For instance, in a series of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione analogs, shifting the ethoxy substitution from the 4-position to the 2-position on the phenyl ring significantly enhanced the compound's ability to inhibit cell proliferation and induce apoptosis. nih.govresearchgate.net Similarly, for phenothiazine derivatives, the nature of the substituent at the 2-position and the N-side chain are critical for their activity. nih.gov The presence of electron-withdrawing or electron-donating groups can influence the electronic properties of the molecule and its interaction with biological targets.

Interactive Data Table: Biological Activities of this compound Derivatives

| Derivative Class | Example Compound | Biological Activity | Key Structural Feature |

| Phenothiazine Analogues | 2-methyl-1,2,3,4-tetrahydrophenothiazine | Anticancer | Tricyclic phenothiazine core |

| Benzothiazolone Derivatives | 2-aryl-benzothiazoles | Antimicrobial, Anticancer | Fused benzene and thiazole rings |

| Schiff Bases | N-(substituted-benzylidene)-2-amino-5-methylbenzenethiol | Antibacterial, Antifungal | Azomethine (-C=N-) group |

| Thiazine (B8601807) Derivatives | Substituted 1,3-thiazines | Antifungal, Anti-inflammatory | Six-membered ring with N and S |

Pharmacophore Identification and Lead Optimization

In drug discovery, a pharmacophore is the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. While dedicated pharmacophore modeling studies for this compound are not extensively detailed, the principles of pharmacophore identification and subsequent lead optimization are evident in the numerous structure-activity relationship (SAR) studies conducted on its derivatives, particularly those containing benzothiazole or thiazole rings.

Lead optimization is the process of refining a promising compound (a "lead") to improve its efficacy, selectivity, and other pharmaceutical properties. This is achieved by systematically altering its chemical structure. For instance, research into 2-aminobenzothiazole (B30445) derivatives has shown that adding a methyl group to the phenyl ring can be optimal for antiproliferative potency. nih.gov Similarly, in the development of antibacterial agents, the presence and position of specific substituents, such as chloro, nitro, or methoxy (B1213986) groups on the benzothiazole ring, have been shown to significantly enhance antibacterial activity. nih.gov For antioxidant derivatives, the addition of electron-donating groups, like hydroxyl (-OH) or methoxy (-OCH3) groups, to the aromatic rings of the molecule has been found to significantly boost radical scavenging potential. nih.govresearchgate.net These findings, which link specific structural changes to changes in biological activity, are fundamental to the process of optimizing a lead compound into a potential drug candidate.

Investigation of Specific Biological Activities of Derivatives

The versatility of the this compound scaffold has enabled the development of derivatives with a wide spectrum of pharmacological activities. Researchers have synthesized and tested these compounds against various biological targets, revealing significant potential in areas such as cancer treatment, infectious diseases, and neurological disorders.

Derivatives based on the aminobenzenethiol structure, especially aminobenzothiazoles and aminothiazoles, have demonstrated significant potential as anticancer agents. These compounds have been shown to inhibit the growth of various cancer cell lines through different mechanisms of action.

One area of focus has been the inhibition of crucial enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is vital for angiogenesis (the formation of new blood vessels that feed a tumor). nih.gov Certain 2-aminobenzothiazole hybrids incorporating a thiazolidinone (TZD) moiety have been identified as potent VEGFR-2 inhibitors. nih.gov

Studies have evaluated the cytotoxic effects of these derivatives against a wide range of human cancer cell lines. For example, novel 2,4-disulfonylsubstituted 5-aminothiazoles showed antiproliferative activity, with specific compounds inhibiting the growth of a panel of 60 cancer cell lines by an average of 66.0%. researchgate.net In another study, a series of 2-aminobenzothiazole derivatives was tested, with one compound emerging as the most potent, showing significant activity against colon (HCT116), lung (A549), and skin cancer (A375) cell lines while having minimal effect on normal cells. nih.gov Similarly, 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines, which are structurally complex derivatives, have shown extremely potent antiproliferative activity against colon (HCT116) and breast cancer (MDA-MB-231) cells, with IC₅₀ concentrations as low as 25–50 nM. mdpi.com

The table below summarizes the antiproliferative activity of selected derivatives.

| Derivative Class | Cell Line | Activity (IC₅₀) | Reference |

| 2-Aminobenzothiazole Derivative | HCT116 (Colon) | 6.43 µM | nih.gov |

| 2-Aminobenzothiazole Derivative | A549 (Lung) | 9.62 µM | nih.gov |

| 2-Aminobenzothiazole Derivative | A375 (Melanoma) | 8.07 µM | nih.gov |

| Thieno[2-3-b]pyridine Derivative | HCT116 (Colon) | 25-50 nM | mdpi.com |

| Thieno[2-3-b]pyridine Derivative | MDA-MB-231 (Breast) | 25-50 nM | mdpi.com |

| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 (CNS Cancer) | PGI = 65.12% at 10 µM | mdpi.com |

IC₅₀ (Half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates higher potency. PGI (Percent Growth Inhibition) indicates the percentage of cancer cell growth inhibited at a specific concentration.

The search for new antimicrobial agents is critical in the face of rising antibiotic resistance. Derivatives of this compound have been a fruitful area of investigation, yielding compounds with significant activity against both bacteria and fungi.

Antibacterial Activity: Newly synthesized derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. For example, a series of 2-amino-5-arylazothiazole derivatives were designed and screened as potential antibacterial agents against Escherichia coli. mdpi.com Other studies have focused on specific molecular targets within the bacteria, such as the MurB enzyme, which is involved in the synthesis of the bacterial cell wall. nih.gov Certain benzothiazole derivatives containing an antipyrine (B355649) component demonstrated antibacterial activity comparable to the standard drug streptomycin (B1217042) against Salmonella typhimurium and Klebsiella pneumonia. nih.gov

Antifungal Activity: Several classes of derivatives have been evaluated for their ability to inhibit the growth of pathogenic fungi. In one study, newly synthesized N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]-benzenesulfonamide derivatives showed significant growth-inhibitory activity against various yeast-like fungi, with some compounds being superior or comparable to the reference drug fluconazole. nih.gov The most promising activities were observed against Candida albicans. nih.gov Another study of new 2-amino-5-chlorobenzothiazole (B1265905) derivatives found that several of the compounds exhibited good antifungal action against Candida glabrata and Aspergillus niger when compared with fluconazole. uobaghdad.edu.iq

The table below presents the minimum inhibitory concentration (MIC) for selected derivatives against various microbial strains.

| Derivative Class | Microorganism | Activity (MIC) | Reference |

| N-benzenesulfonyl-cyanamide | Candida albicans | ≤6.2–100 µg/mL | nih.gov |

| N-benzenesulfonyl-cyanamide | Candida tropicalis | Higher activity than fluconazole | nih.gov |

| 4-((R-iden)amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | High activity | pharmj.org.ua |

| 4-((R-iden)amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | Candida species | Activity exceeded fluconazole | pharmj.org.ua |

| 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol | Gram-positive & Gram-negative bacteria | 8 µg/mL | mdpi.com |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. A lower value indicates higher potency.

Oxidative stress, caused by an imbalance of free radicals and antioxidants in the body, is implicated in numerous diseases. Compounds that can scavenge free radicals have therapeutic potential. A series of new 5-((2-amino-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and evaluated for their antioxidant properties using several standard assays. nih.govnih.gov

The studies found that the antioxidant capacity of these compounds was significantly influenced by their chemical structure. Specifically, derivatives featuring electron-donating substituents, such as hydroxyl (-OH) groups, on their aromatic rings showed the most potent radical scavenging effects. nih.govresearchgate.net The activity was measured against various radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl, nitric oxide, and superoxide (B77818) radicals. nih.govresearchgate.net

The table below shows the antioxidant activity of the most effective compounds from the series, presented as IC₅₀ values.

| Compound | DPPH Scavenging IC₅₀ (µg/mL) | Nitric Oxide Scavenging IC₅₀ (µg/mL) | Superoxide Scavenging IC₅₀ (µg/mL) | Reference |

| Derivative 6a | 14.9 | 24.3 | 17.2 | nih.govresearchgate.net |

| Derivative 6c | 16.2 | 25.0 | 22.4 | nih.govresearchgate.net |

| Derivative 6e | 15.0 | 24.8 | 18.5 | nih.govresearchgate.net |

| Ascorbic Acid (Standard) | 12.4 | 21.6 | 15.3 | nih.gov |

IC₅₀ in this context is the concentration of the compound required to scavenge 50% of the free radicals. A lower value indicates stronger antioxidant activity.

Derivatives of the this compound scaffold have also been explored for their effects on the central nervous system, revealing potential as both anticonvulsant and analgesic agents.

Anticonvulsant Activity: Several novel series of compounds have been synthesized and evaluated in preclinical models of epilepsy. The primary screening tests used include the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests, which represent different types of seizures. A new series of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives was synthesized, and eleven of the compounds were found to have protective effects against PTZ-induced seizures. nih.gov Another study on pyrazolo[1,5-a] nih.govnih.govresearchgate.nettriazine derivatives showed dose-dependent anticonvulsant effects in the MES test. scielo.br Structure-activity relationship studies in some series have indicated that the presence of certain halogen atoms (like bromine) or electron-withdrawing groups can enhance anticonvulsant activity. nih.gov

Analgesic Activity: The potential for these derivatives to alleviate pain has been assessed using models such as the acetic acid-induced writhing test and the hot plate test. Derivatives of 2-aminomethylbenzimidazole showed high analgesic activity, comparable to the standard drug nimesulide. mdpi.com In a different study, newly synthesized 5-acetamido-2-hydroxy benzoic acid derivatives were evaluated, with one compound reducing painful activity by up to 75% in the writhing test. nih.govmdpi.com The results suggest that these compounds may act on both spinal and supraspinal pain regulation pathways. mdpi.com

| Derivative Class | Activity Type | Key Finding | Reference |

| 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide | Anticonvulsant | 11 compounds showed protection in PTZ seizure model | nih.gov |

| N-substituted-6-fluoro-quinazoline-4-amine | Anticonvulsant | 3 compounds showed higher activity than reference drugs | mdpi.com |

| 2,3,4,5-tetrahydro nih.govresearchgate.netdiazepino[1,2-a]benzimidazole | Analgesic | Certain derivatives showed prominent analgesic potential | mdpi.com |

| 5-acetamido-2-hydroxy benzoic acid | Analgesic | Reduced painful activity by 74-75% in writhing test | nih.govmdpi.com |

Beyond the major areas already discussed, the versatile thiazole ring system, which is a common derivative of this compound, is associated with a broader range of biological activities. mdpi.com

Antiviral Activity: A series of novel 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl-)-1,3,4-oxadiazole derivatives were synthesized and evaluated for their ability to combat the Tobacco Mosaic Virus (TMV). nih.gov The preliminary results were promising, with several compounds exhibiting curative effects similar to the commercial agent Ningnanmycin. Notably, one derivative, compound 8i, showed an even better effect against TMV than the commercial standard, with an EC₅₀ value of 246.48 µg/mL compared to Ningnanmycin's 301.83 µg/mL. nih.gov

Other Potential Activities: The thiazole nucleus and related heterocyclic systems are known to be versatile scaffolds in drug design. Introductory sections of research articles note that this class of compounds has been investigated for a wide array of biological activities, including antiprotozoal and antimalarial effects, highlighting the broad potential of these chemical structures in addressing various global health challenges. mdpi.com

Molecular Mechanisms of Action of Active Derivatives

The therapeutic potential of derivatives originating from this compound is underpinned by their diverse interactions with biological macromolecules. The specific molecular mechanisms through which these active derivatives exert their effects are a subject of intensive investigation, primarily focusing on their ability to inhibit key enzymes, bind to specific receptors, and modulate critical cellular pathways. Understanding these mechanisms is fundamental to the rational design of more potent and selective therapeutic agents.

Enzyme Inhibition Studies

Derivatives of scaffolds structurally related to this compound have demonstrated significant potential as enzyme inhibitors. These compounds can interact with the active sites or allosteric sites of enzymes, leading to a reduction in their catalytic activity. This inhibition is a key mechanism for their observed pharmacological effects, particularly in oncology and neurodegenerative disease research.

For instance, studies on 2-amino-3-benzylthiopyridine scaffolds, which share structural similarities, have led to the identification of potent inhibitors of the c-Met receptor tyrosine kinase. nih.gov Optimization of this scaffold resulted in compound (R)-10b, which displayed c-Met inhibition with an IC50 value of 7.7 nM. nih.gov This inhibition is crucial as c-Met is often dysregulated in various human cancers. nih.gov

Similarly, research into 2-aminothiazole (B372263) derivatives has revealed their capacity to inhibit metabolic enzymes. nih.gov Certain derivatives have shown potent inhibition against human carbonic anhydrase (hCA) isoenzymes I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in various diseases. nih.gov For example, 2-amino-4-(4-chlorophenyl)thiazole was found to be a highly effective inhibitor of hCA I. nih.gov

Below is a table summarizing the enzyme inhibition data for derivatives of related scaffolds.

| Derivative Class | Compound Example | Target Enzyme | Inhibition (Ki / IC50) |

| 2-Amino-3-benzylthiopyridine | (R)-10b | c-Met | 7.7 nM (IC50) |

| 2-Aminothiazole | 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I (hCA I) | 0.008 µM (Ki) |

| 2-Aminothiazole | 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II (hCA II) | 0.124 µM (Ki) |

| 2-Aminothiazole | 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | 0.129 µM (Ki) |

| 2-Aminothiazole | 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | 0.083 µM (Ki) |

This table is based on data from studies on structurally related scaffolds to illustrate potential activities.

Receptor Binding Profiling

The interaction of small molecules with cellular receptors is a cornerstone of pharmacology. Receptor binding profiling for derivatives of this compound and related structures is essential to determine their affinity and selectivity for various biological targets, including G protein-coupled receptors (GPCRs) and ion channels.

While direct receptor binding data for this compound derivatives is emerging, studies on analogous heterocyclic structures provide insight into the potential of this chemical class. For example, extensive structure-activity relationship (SAR) studies have been performed on adenosine (B11128) derivatives to target serotonin (B10506) 5-HT2B and 5-HT2C receptors. nih.gov These studies revealed that specific modifications, such as the introduction of N6-dicycloalkyl-methyl groups, could yield high-affinity antagonists for these receptors. nih.gov

Furthermore, hybrid molecules incorporating elements found in aminothiophenol structures have been evaluated for their binding affinity to dopamine (B1211576) D2 and D3 receptors. nih.gov Binding assays using tritiated spiperone (B1681076) as the radioligand helped quantify the affinity (Ki) of new compounds, demonstrating that specific modifications could significantly improve affinity for the D3 receptor. nih.gov

The table below presents examples of receptor binding affinities for compounds from related structural classes.

| Compound Class | Compound Example | Target Receptor | Binding Affinity (Ki) |

| (N)-Methanocarba Adenosine Derivative | Compound 11 | Serotonin 5-HT2B | 11 nM |

| (N)-Methanocarba Adenosine Derivative | Compound 43 | Serotonin 5-HT2B | 17 nM |

| (N)-Methanocarba Adenosine Derivative | Compound 36 | Serotonin 5-HT2C | 73 nM |

| Hybrid Agonist Derivative | Compound (+)-14f | Dopamine D3 | High Affinity (Specific Ki not stated) |

This table illustrates receptor binding profiling from related compound classes and is for exemplary purposes.

Cellular Pathway Modulation

Beyond direct interaction with enzymes and receptors, derivatives of this compound can exert their biological effects by modulating complex cellular signaling pathways. This modulation can alter cellular processes such as proliferation, survival, and metabolism.

The inhibition of the c-Met kinase by 2-amino-3-benzylthiopyridine derivatives provides a clear example of cellular pathway modulation. nih.gov By inhibiting c-Met, these compounds can block downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, which are critical for cancer cell growth and survival. Notably, the potent derivative (R)-10b was shown to effectively inhibit the proliferation of cancer cell lines dependent on c-Met and to suppress cell metastasis. nih.gov This indicates a profound impact on the cellular pathways governing these malignant processes. Furthermore, this compound could overcome resistance to gefitinib (B1684475) that is mediated by c-Met activation, highlighting its potential to modulate pathways involved in drug resistance. nih.gov

Additionally, the broader chemical class to which this compound belongs can influence metabolic detoxification pathways. nih.gov The function of cytochrome P450 (CYP450) enzymes, which are central to Phase I metabolism, can be modulated by various chemical structures. nih.gov Altering the activity of specific enzymes like CYP1A2 or CYP2E1 can impact the bioactivation of procarcinogens and the metabolism of therapeutic drugs, representing another layer of cellular pathway modulation. nih.gov

This compound as a Privileged Scaffold for Drug Discovery

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. hebmu.edu.cnnih.gov These scaffolds serve as versatile templates for the design of compound libraries, allowing for the development of novel drugs with diverse therapeutic applications. hebmu.edu.cn Natural products are a rich source of these biologically pre-validated structures. hebmu.edu.cn

Several heterocyclic scaffolds related to this compound are widely recognized as privileged structures. For example, 2-aminothiazole, 2-aminothiophene, and 2-arylbenzothiazole are core components in numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.goveurekaselect.com

The this compound structure itself possesses features that make it a highly promising privileged scaffold:

Structural Versatility: The presence of three key functional groups—the primary amine, the thiol, and the aromatic ring—allows for facile chemical modification at multiple points. This enables the creation of large and diverse libraries of derivatives.

Bioisosteric Potential: The aminothiophenol core can act as a bioisostere for other important biological motifs, allowing it to mimic the interactions of endogenous ligands with their protein targets.

Favorable Physicochemical Properties: The scaffold provides a solid foundation for building molecules with drug-like properties, including appropriate lipophilicity and molecular weight, which are crucial for absorption, distribution, metabolism, and excretion (ADME).

By leveraging this scaffold, medicinal chemists can explore a wide range of biological targets. The demonstrated success of related structures like 2-aminothiazoles as kinase inhibitors and 2-aminothiophenes as modulators of various receptors underscores the potential held within the this compound core. nih.govnih.govnih.gov Its utility as a foundational structure for generating novel, biologically active compounds positions it as a valuable asset in modern drug discovery campaigns.

Contributions to Materials Science Research

Incorporation of 2-Amino-5-methylbenzenethiol into Polymeric Materials

The presence of both an amino and a thiol group allows this compound to be used as a monomer in the synthesis of specialized polymers. These heteroatom-containing polymers often exhibit unique thermal, optical, and mechanical properties.

Synthesis of Sulfur-Containing Polymers and Copolymers

While specific studies detailing the homopolymerization of this compound are not extensively documented, its structure is highly conducive to polycondensation reactions. The amino and thiol groups can react with appropriate comonomers, such as dicarboxylic acids, diacyl chlorides, or diisocyanates, to form a variety of sulfur-containing polymers like polyamides, polythioesters, and polyurethanes.

The general synthetic availability of aminothiophenols suggests their potential as precursors to complex macromolecules. For instance, the related compound 2-Amino-5-nitrobenzenethiol is noted for its emerging applications in the development of novel polymers. The synthesis of poly(amino acids), an important class of biocompatible polymers, can be achieved through methods like the ring-opening polymerization of 2,5-diketopiperazines, which are synthesized from amino acids. researchgate.netwhiterose.ac.uk This highlights the broad potential for monomers with amino functionalities in polymer synthesis. The incorporation of sulfur atoms into the polymer main chain is known to enhance properties such as mechanical strength, optical characteristics, and thermal stability.

Interactive Data Table: Potential Polymer Architectures from this compound

| Polymer Class | Potential Comonomer | Resulting Linkage | Expected Polymer Properties |

| Polyamide | Diacyl Chloride | Amide (-CO-NH-) | High thermal stability, good mechanical strength. |

| Polythioester | Diacyl Chloride | Thioester (-CO-S-) | Enhanced refractive index, potential for degradability. |

| Polyurethane | Diisocyanate | Urethane (-NH-CO-O-) | Versatile properties from rigid to flexible depending on comonomer. |

| Polybenzothiazole | Dicarboxylic Acid | Thiazole (B1198619) Ring | Excellent thermal and chemical resistance, high performance applications. |

Development of Functional Polymer Additives

The functional groups on this compound suggest its potential use as a functional additive for commodity polymers. The amino and thiol moieties can impart antioxidant properties, helping to protect polymers from thermal and photo-oxidative degradation by scavenging free radicals. While direct research on this compound as a polymer additive is limited, studies on similar compounds provide a basis for this application. For example, various derivatives of aminothiazoles containing thiols have been synthesized and have shown promising antioxidant activity. nih.gov The principle involves the donation of a hydrogen atom from the thiol or amino group to interrupt the radical chain reactions that lead to polymer degradation.

Application as a Building Block for Functional Metal Complexes

The amino and thiol groups of this compound position it as an excellent bidentate chelating ligand for a wide range of metal ions. The soft sulfur donor and the harder nitrogen donor can coordinate with various metal centers, leading to the formation of stable five-membered chelate rings. This coordination can be used to construct functional metal complexes, including metal-organic frameworks (MOFs). rsc.orgrsc.org

These complexes have potential applications in catalysis, sensing, and as precursors for inorganic nanomaterials. For example, MOFs constructed from ligands containing amino groups have been shown to be effective photocatalysts. nih.gov Thiol-functionalized MOFs are also being explored for applications such as the high-efficiency removal of heavy metals like mercury from aqueous solutions. rsc.org Although specific complexes with this compound are not widely reported, the foundational principles of coordination chemistry strongly support its utility in this area.

Research in Electronic Materials and Optoelectronic Devices

This compound is classified as a building block for electronic materials. bldpharm.com Its aromatic structure, combined with electron-donating amino and thiol groups, makes it a candidate for the synthesis of organic conductive materials. Polymers and derivatives of aminothiophenols could exhibit semiconductor properties.

The analogous compound, 2-Amino-5-nitrobenzenethiol, has found applications in the development of nanosensors and electrochemical sensors. The thiol group is particularly useful in this context as it facilitates strong bonding to metal nanoparticles (e.g., gold), which are often used as transducer elements in sensors. The redox properties of the molecule can then be exploited for sensing applications. Given these precedents, this compound is a promising candidate for similar roles in organic electronics and sensor technology.

Exploration of Self-Assembled Monolayers (SAMs) Derived from Thiol Functionality

The thiol group in this compound provides a strong anchoring point for the formation of self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. unlp.edu.arsigmaaldrich.com This process involves the spontaneous organization of the molecules from a solution onto the substrate, forming a highly ordered, single-molecule-thick layer. The strong, semi-covalent bond between sulfur and gold (Au-S) is the primary driving force for this assembly. sigmaaldrich.com

The resulting SAM presents the aminotoluene portion of the molecule at the surface, which modifies the surface's chemical and physical properties, such as its wettability, adhesion, and chemical reactivity. unlp.edu.artdx.cat The amino group on the surface can be used for further chemical modifications, such as attaching biomolecules or initiating surface-bound polymerization. tdx.cat The orientation and packing of the molecules in the SAM are influenced by intermolecular interactions between the aromatic rings and potential hydrogen bonding involving the amino groups. These well-defined organic surfaces are crucial for applications in nanotechnology, biosensors, and fundamental studies of interfacial phenomena. northwestern.edu

Interactive Data Table: Expected Properties of a this compound SAM on Gold

| Property | Description | Influencing Factors | Potential Application |

| Binding | Strong chemisorption to the gold substrate. | Covalent Au-S bond formation. | Stable surface modification. |

| Orientation | Molecules likely tilted from the surface normal. | Intermolecular π-π stacking of benzene (B151609) rings. | Creation of an ordered molecular layer. |

| Surface Chemistry | Hydrophilic and reactive due to exposed amino groups. | Presence of -NH2 functional groups. | Biosensors, further surface functionalization. |

| Thickness | Nanometer-scale, defined by the molecular length. | Length of the this compound molecule. | Nanofabrication, molecular electronics. |

| Stability | Thermally and chemically robust. | Strong Au-S bond energy. | Durable coatings and electronic interfaces. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies of 2-Amino-5-methylbenzenethiol and Its Derivatives

Quantum chemical studies are fundamental to predicting the behavior of molecules at the electronic level. These methods allow for the detailed examination of molecular geometry, electronic transitions, and orbital interactions, which are key to understanding the reactivity and properties of this compound.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional structure of a molecule. nih.gov By optimizing the geometry, precise information on bond lengths, bond angles, and dihedral angles can be obtained. For this compound, DFT calculations would reveal the spatial arrangement of the amino, methyl, and thiol groups on the benzene (B151609) ring, providing a foundational understanding of its steric and electronic properties. The results of such calculations are crucial for interpreting experimental data and predicting how the molecule will interact with other chemical species.

Table 1: Predicted Geometrical Parameters of a Substituted Benzene Ring from DFT Calculations (Note: This table is illustrative and based on general values for substituted benzenes, not specific calculations for this compound.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-S | ~1.77 Å | |

| C-N | ~1.40 Å | |

| S-H | ~1.34 Å | |

| N-H | ~1.01 Å | |

| C-CH3 | ~1.51 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-C-S | ~120° | |

| C-C-N | ~120° | |

| Dihedral Angle | H-S-C-C | Varies with conformation |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the excited states of molecules and predicting their electronic absorption spectra, such as UV-Vis spectra. nih.govnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. mdpi.com For this compound, TD-DFT would help in understanding its photophysical properties by identifying the nature of its electronic transitions, such as π-π* or n-π* transitions, which are characteristic of aromatic compounds with heteroatoms.

Table 2: Illustrative TD-DFT Predicted Electronic Transitions (Note: This table is a hypothetical representation of TD-DFT results for a substituted aromatic thiol.)

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 310 | 0.05 | HOMO → LUMO (n-π) |

| S0 → S2 | 280 | 0.25 | HOMO-1 → LUMO (π-π) |

| S0 → S3 | 250 | 0.15 | HOMO → LUMO+1 (π-π*) |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the ability to donate electrons, while the energy of the LUMO is related to the ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's stability and reactivity; a smaller gap generally indicates higher reactivity. nih.gov For this compound, analysis of the HOMO and LUMO would reveal the regions of the molecule that are most likely to be involved in chemical reactions.

Table 3: Representative Frontier Molecular Orbital Energies (Note: These values are illustrative and based on typical ranges for similar aromatic compounds.)

| Orbital | Energy (eV) |

| HOMO | -5.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.3 |

Analysis of Non-Covalent Interactions and Molecular Stability

Non-covalent interactions play a crucial role in determining the three-dimensional structure, stability, and intermolecular interactions of molecules. For this compound, understanding these interactions is key to predicting its behavior in different chemical environments.

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions. acs.org It provides a localized picture of the electron density in terms of bonds, lone pairs, and antibonding orbitals. NBO analysis can quantify the stabilization energies associated with hyperconjugative interactions, such as the delocalization of electron density from a filled bonding or lone pair orbital to an empty antibonding orbital. nih.gov In this compound, NBO analysis would elucidate the delocalization of the lone pairs of the nitrogen and sulfur atoms into the aromatic ring, which influences the molecule's reactivity and stability.

Table 4: Hypothetical NBO Analysis of Donor-Acceptor Interactions (Note: This table illustrates the type of information obtained from an NBO analysis for a substituted aniline (B41778)/thiophenol.)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (N) | π* (C-C) | ~5-10 |

| LP (S) | π* (C-C) | ~2-5 |

| σ (C-H) | σ* (C-C) | ~1-3 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. rsc.orgnih.gov The MEP map displays regions of negative electrostatic potential (electron-rich) in red and regions of positive electrostatic potential (electron-poor) in blue. For this compound, the MEP map would likely show negative potential around the electron-rich amino and thiol groups, indicating their susceptibility to electrophilic attack, while the hydrogen atoms of these groups would exhibit positive potential, making them sites for nucleophilic interaction.

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG)

Non-Covalent Interaction (NCI) analysis is a powerful tool for visualizing and understanding weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, which are crucial in determining molecular conformation and crystal packing. This analysis is based on the electron density (ρ) and its derivatives. The Reduced Density Gradient (RDG), a dimensionless quantity derived from the density gradient, is plotted against the electron density, often multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density. arxiv.org

The resulting plots feature distinct spikes or regions that correspond to different types of interactions scielo.org.mx:

Strong Attractive Interactions (e.g., Hydrogen Bonds): These appear as spikes at low density and large negative values of sign(λ₂)ρ, typically colored blue.

Weak Interactions (e.g., van der Waals forces): These are characterized by spikes near zero on the sign(λ₂)ρ axis and are usually colored green. researchgate.net

Strong Repulsive Interactions (e.g., Steric Clashes): These appear at low density and large positive values of sign(λ₂)ρ, colored red. researchgate.net